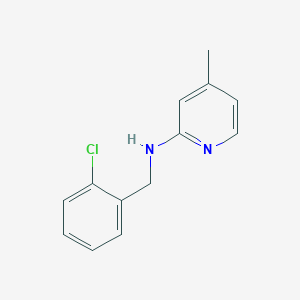

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine

Description

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 4-position and a 2-chlorobenzylamine group at the 2-position. Its synthesis typically involves the reaction of 2-chlorobenzyl chloride with 4-methylpyridin-2-amine under basic conditions, as described in protocols for analogous N-(2-chlorobenzyl) amine derivatives .

Properties

Molecular Formula |

C13H13ClN2 |

|---|---|

Molecular Weight |

232.71 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-methylpyridin-2-amine |

InChI |

InChI=1S/C13H13ClN2/c1-10-6-7-15-13(8-10)16-9-11-4-2-3-5-12(11)14/h2-8H,9H2,1H3,(H,15,16) |

InChI Key |

RNAIZPHMIXDXKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NCC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-4-methylpyridin-2-amine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylpyridin-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the compound is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine can be synthesized through several methods, often involving the reaction of 4-methylpyridin-2-amine with 2-chlorobenzyl chloride. The synthesis typically requires specific conditions such as temperature control and the use of solvents to optimize yield and purity.

Table 1: Synthesis Conditions for this compound

| Step | Reagent/Condition | Description |

|---|---|---|

| 1 | 4-Methylpyridin-2-amine | Starting material |

| 2 | 2-Chlorobenzyl chloride | Alkylating agent |

| 3 | Organic solvent (e.g., DMF) | Reaction medium |

| 4 | Base (e.g., NaOH) | Catalyst for nucleophilic substitution |

| 5 | Temperature (50-80°C) | Reaction temperature |

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In various studies, the compound demonstrated effectiveness against both gram-positive and gram-negative bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Klebsiella pneumoniae | 16 |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases.

Table 3: Enzyme Inhibition Potency

Coordination Chemistry

This compound has been studied in coordination complexes with transition metals such as silver and copper. These complexes exhibit unique structural properties and potential applications in catalysis and materials science.

Structural Characteristics

The coordination behavior of this compound allows it to form stable complexes that can be characterized using techniques like X-ray crystallography. The resulting structures often show interesting geometries that can influence their reactivity and stability.

Table 4: Coordination Complexes of this compound

| Metal Ion | Coordination Type | Geometry |

|---|---|---|

| Silver (Ag) | Monodentate | Distorted trigonal |

| Copper (Cu) | Bidentate | Square planar |

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was evaluated against standard antibiotics. The results showed comparable efficacy, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Properties

A study investigating the neuroprotective effects of this compound demonstrated its ability to inhibit enzyme activity associated with Alzheimer's disease, indicating a promising avenue for future research into neurodegenerative therapies.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-Benzyl-4-methylpyridin-2-amine

N-(2,4-Dihydroxytolueneylidene)-4-methylpyridin-2-amine

- Structure : A Schiff base derivative with a dihydroxytolueneylidene substituent.

- Key Differences : The imine group enhances metal-chelation ability, making it effective as a corrosion inhibitor for mild steel .

- Data : Exhibits inhibition efficiency >90% in hydrochloric acid, attributed to adsorption on metal surfaces via lone pairs from nitrogen and oxygen .

N-(4-(Dimethylamino)benzylidene)-4-methylpyridin-2-amine

- Structure: Features a dimethylamino-substituted benzylidene group.

Pyrimidine-Based Analogues

N-(4-Chlorobenzyl)pyrimidin-2-amine

- Structure : Replaces the pyridine core with pyrimidine and substitutes the 2-chlorobenzyl with 4-chlorobenzyl.

- Molecular weight: 219.67 g/mol .

4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine

- Structure : Incorporates a nitro group and chlorophenyl substituent on the pyrimidine ring.

- Key Differences : The nitro group enhances electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions. Molecular formula: C₁₁H₉ClN₄O₂ .

Heterocyclic Hybrid Derivatives

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

- Structure : Combines pyrimidine with a methylpyrazole group.

- Key Differences : The pyrazole ring introduces steric bulk and additional nitrogen sites, which may modulate pharmacokinetic properties. Molecular formula: C₈H₈ClN₅ .

Comparative Data Table

Key Findings and Implications

Biological Interactions : Schiff base derivatives (e.g., dihydroxytolueneylidene analogs) exhibit superior metal-binding and corrosion inhibition due to imine and hydroxyl groups .

Structural Flexibility : Pyrimidine-based analogs offer enhanced hydrogen-bonding capacity, which may be advantageous in drug design compared to pyridine cores .

Biological Activity

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzyl group attached to a 4-methylpyridin-2-amine moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 222.69 g/mol

- SMILES Notation : Clc1ccccc1CC(N)c2c(nc(c2)C)C

1. Anti-inflammatory Activity

Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study evaluated various nitrogen-containing heterocycles for their ability to inhibit nitric oxide (NO) production in RAW 264.7 murine macrophages. The results indicated that certain derivatives, including those with pyridine rings, displayed promising anti-inflammatory activity with IC values ranging from 6.24 μM to higher concentrations depending on structural modifications .

| Compound | IC (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of NO production |

| Compound 1a | 6.24 | Anti-inflammatory |

| Compound 1b | TBD | Anti-inflammatory |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on its ability to induce apoptosis in cancer cells. A recent investigation into structurally related compounds found that those containing a pyridine moiety were effective against several cancer cell lines, with IC values indicating significant cytotoxicity .

Case Study: Apoptosis Induction

In a study involving MCF-7 breast cancer cells, derivatives of pyridine were shown to cause cell cycle arrest and apoptosis at concentrations that were determined through MTT assays. The compound's mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced apoptotic signaling pathways .

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF-7 | TBD | Caspase activation |

| HeLa | TBD | Bcl-2 modulation |

3. Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels and improving cognitive function .

Neuroprotective Mechanism

The neuroprotective action is attributed to the compound's ability to cross the blood-brain barrier and interact with cholinergic receptors, enhancing synaptic transmission and reducing oxidative stress in neuronal cells .

Q & A

Q. What are the recommended synthetic routes for N-(2-Chlorobenzyl)-4-methylpyridin-2-amine in laboratory settings?

Methodological Answer:

- Step 1 : Start with 4-methylpyridin-2-amine and 2-chlorobenzyl chloride. Perform a nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chlorobenzyl group .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Step 3 : Confirm purity using HPLC (>98%) and characterize via -NMR and -NMR. Key spectral signals:

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal structures. Example parameters:

- Spectroscopic Cross-Validation : Combine FT-IR (C-N stretch ~1250 cm⁻¹), -NMR, and -NMR to confirm functional groups and connectivity .

Advanced Research Questions

Q. What experimental and theoretical approaches are used to investigate the corrosion inhibition properties of this compound on mild steel in acidic environments?

Methodological Answer:

-

Gravimetric Analysis : Immerse steel coupons in 1M HCl with varying inhibitor concentrations (0.1–5 mM) at 298–328 K. Calculate inhibition efficiency ():

-

Electrochemical Studies : Perform potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) to assess corrosion current density () and charge transfer resistance () .

-

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) and Fukui indices to predict reactive sites for adsorption .

Table 1 : Example corrosion inhibition data for analogous compounds

| Method | Inhibition Efficiency (%) | Temperature (K) | Reference |

|---|---|---|---|

| Gravimetric | 92.3 | 298 | |

| Electrochemical | 89.5 | 313 | |

| DFT (Theoretical) | 88.7 | - |

Q. How can discrepancies between experimental and computational corrosion inhibition data be resolved?

Methodological Answer:

- Data Cross-Validation : Compare adsorption free energy () from Langmuir isotherms (experimental) with DFT-calculated binding energies. Discrepancies may arise from solvent effects or surface heterogeneity.

- Molecular Dynamics (MD) Simulations : Simulate inhibitor adsorption on Fe(110) surfaces in explicit solvent models to account for interfacial dynamics .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Challenge : Low solubility in common solvents (e.g., ethanol, acetone) due to hydrophobic chlorobenzyl group.

- Mitigation Strategies :

Methodological Best Practices

Q. How should researchers design experiments to assess the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

- In Vitro Binding Assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization or SPR.

- SAR Studies : Synthesize derivatives (e.g., replacing -Cl with -F or -CH₃) and compare IC₅₀ values.

- ADME Prediction : Use SwissADME to evaluate logP, bioavailability, and blood-brain barrier permeability .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.